molecular formula C17H15N3O3S B2602718 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide CAS No. 896344-43-7

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide

Cat. No. B2602718
CAS RN: 896344-43-7
M. Wt: 341.39
InChI Key: XNWWDQGSYYOPBQ-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Enzymatic Activity Modulation

Research indicates that derivatives of 1,3,4-oxadiazole, a core structure similar to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide, have been investigated for their influence on enzyme activities. For instance, a compound with bis-1,3,4-oxadiazole rings demonstrated modulation of certain transferase enzymes' activities, showing activation effects on GOT and GPT while inhibiting γ-GT activity. These enzymatic activity modulations suggest potential therapeutic implications in conditions where enzyme regulation is beneficial (I. H. Tomi, A. J. Al-qaisi, Z. H. Al-Qaisi, 2010).

Antimicrobial Applications

Compounds incorporating the 1,3,4-oxadiazole moiety have demonstrated significant antimicrobial properties. A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against several strains of fungi. These findings highlight the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents for treating microbial diseases, including bacterial and fungal infections (N. Desai, K. M. Rajpara, V. V. Joshi, 2013).

Anticancer and Antitumor Activities

Another area of interest is the anticancer and antitumor potential of 1,3,4-oxadiazole derivatives. Design and synthesis efforts have led to compounds with improved antitumor activity, showing promising results in inhibiting human tumor cell lines such as A549 (lung cancer) and MCF7 (breast cancer). These compounds, through their structure-activity relationships, provide insights into developing new chemotherapeutic agents with potential for cancer treatment (B. Kaya, Weiam Hussin, L. Yurttaş, G. Turan-Zitouni, Hülya Karaca Gençer, Merve Baysal, A. Karaduman, Z. Kaplancıklı, 2017).

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-14-9-4-3-8-13(14)16-19-20-17(23-16)18-15(21)11-6-5-7-12(10-11)24-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWWDQGSYYOPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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